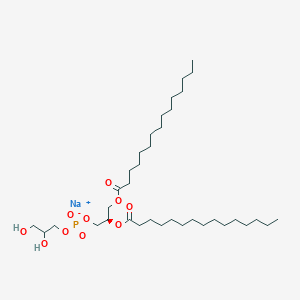

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphatidylglycerol (PG) is an anionic phospholipid. It is present in the membranes of mitochondria and microsomes. It is an important constituent of the lung surfactant. In lungs, PG is mainly located in the lamella body membranes.

生物活性

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex phospholipid compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cellular interactions. This article explores its biological activity through a detailed examination of research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C34H66NaO10P

- Molecular Weight : 688.85 g/mol

- CAS Number : 200880-40-6

This compound features a phosphate group linked to a glycerol backbone, with pentadecanoyloxy groups that contribute to its amphiphilic properties, making it suitable for various biological applications.

This compound exhibits biological activity primarily through its interactions with cell membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is crucial for drug delivery systems where enhanced membrane penetration is desired.

Liposomal Formulations

Research has shown that this compound can be utilized in liposomal formulations to enhance the delivery of therapeutic agents. For instance, liposomes containing this phospholipid have been reported to improve the bioavailability of encapsulated drugs by facilitating their release into target cells .

Immunological Effects

Studies indicate that this compound can activate immune responses. In murine models, it has been shown to stimulate invariant natural killer T (iNKT) cells, leading to enhanced immune activation . This immunomodulatory effect suggests potential applications in cancer therapy and vaccine development.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines. Results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses . This safety profile is essential for its consideration in clinical applications.

Table 1: Biological Activity Overview

Case Study 1: Liposomal Formulation for Cancer Treatment

A study investigated the use of this compound in liposomes for delivering chemotherapeutic agents to cancer cells. The results demonstrated a significant increase in drug uptake by tumor cells compared to conventional formulations, highlighting the compound's effectiveness in enhancing therapeutic efficacy .

Case Study 2: Immunotherapy Enhancement

In another study focused on immunotherapy, researchers found that incorporating this phospholipid into vaccine formulations improved the activation of T cells and antibody responses in animal models. This finding suggests its potential role as an adjuvant in vaccine development .

属性

CAS 编号 |

322647-32-5 |

|---|---|

分子式 |

C36H71NaO10P |

分子量 |

717.9 g/mol |

IUPAC 名称 |

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(pentadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C36H71O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(39)43-31-34(32-45-47(41,42)44-30-33(38)29-37)46-36(40)28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-38H,3-32H2,1-2H3,(H,41,42);/t33?,34-;/m1./s1 |

InChI 键 |

FDCPCTFYMORYNZ-XWYVMIOLSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na+] |

手性 SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |

规范 SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。